Cas no 149930-92-7 (Boc-D-2-amino-4-bromo-4-pentenoic acid)

149930-92-7 structure

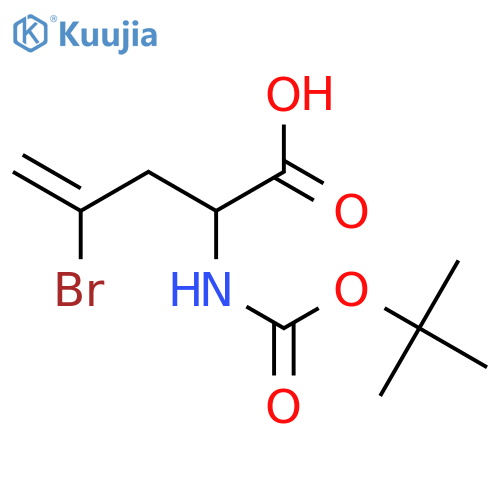

商品名:Boc-D-2-amino-4-bromo-4-pentenoic acid

CAS番号:149930-92-7

MF:C10H16BrNO4

メガワット:294.142342567444

MDL:MFCD01320883

CID:100125

PubChem ID:7009124

Boc-D-2-amino-4-bromo-4-pentenoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

- (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

- 4-Pentenoic acid,4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)

- Boc-D-2-Amino--4-bromo-4-pentenoic acid

- BOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID

- (Tert-Butoxy)Carbonyl D-2-Amino-4-bromo-4-pentenoic acid

- Boc-D-2-amino-4-bromo-4-pentenoic acid≥ 99% (HPLC)

- A884219

- 4-pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-

- DTXSID80426542

- AKOS016843806

- MFCD01320883

- 149930-92-7

- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)

- PS-12808

- (2R)-4-bromo-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid

- G84967

- (2R)-4-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOIC ACID

- Boc-D-2-amino-4-bromo-4-pentenoic acid

-

- MDL: MFCD01320883

- インチ: InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1

- InChIKey: AKUQAUPMGSKZIY-SSDOTTSWSA-N

- ほほえんだ: C=C(Br)C[C@@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 293.02600

- どういたいしつりょう: 293.02627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 密度みつど: 1.407

- ふってん: 396.7 °C at 760 mmHg

- フラッシュポイント: 193.7 °C

- PSA: 75.63000

- LogP: 2.65390

Boc-D-2-amino-4-bromo-4-pentenoic acid セキュリティ情報

Boc-D-2-amino-4-bromo-4-pentenoic acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-D-2-amino-4-bromo-4-pentenoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B603053-1g |

Boc-D-2-amino-4-bromo-4-pentenoic acid |

149930-92-7 | 1g |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1258271-1g |

4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI) |

149930-92-7 | 99% (HPLC) | 1g |

$560 | 2024-06-07 | |

| TRC | B603053-10g |

Boc-D-2-amino-4-bromo-4-pentenoic acid |

149930-92-7 | 10g |

$ 80.00 | 2022-06-07 | ||

| abcr | AB312664-1 g |

Boc-D-2-amino-4-bromo-4-pentenoic acid; 95% |

149930-92-7 | 1g |

€273.00 | 2022-06-11 | ||

| Chemenu | CM194375-5g |

(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid |

149930-92-7 | 95% | 5g |

$668 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285127-1 g |

Boc-D-2-amino-4-bromo-4-pentenoic acid, |

149930-92-7 | 1g |

¥1,579.00 | 2023-07-11 | ||

| A2B Chem LLC | AA75159-25g |

Boc-d-2-amino-4-bromo-4-pentenoic acid |

149930-92-7 | ≥ 99 % (HPLC) | 25g |

$7358.00 | 2024-01-04 | |

| A2B Chem LLC | AA75159-1g |

Boc-d-2-amino-4-bromo-4-pentenoic acid |

149930-92-7 | ≥ 99% (HPLC) | 1g |

$311.00 | 2024-04-20 | |

| abcr | AB312664-5g |

Boc-D-2-amino-4-bromo-4-pentenoic acid, 95%; . |

149930-92-7 | 95% | 5g |

€999.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1258271-1g |

4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI) |

149930-92-7 | 99% (HPLC) | 1g |

$420 | 2025-02-21 |

Boc-D-2-amino-4-bromo-4-pentenoic acid 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

149930-92-7 (Boc-D-2-amino-4-bromo-4-pentenoic acid) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Amadis Chemical Company Limited

(CAS:149930-92-7)Boc-D-2-amino-4-bromo-4-pentenoic acid

清らかである:99%

はかる:1g

価格 ($):279.0